molecular formula C14H19Cl2N3O B1459132 4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1384430-80-1

4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B1459132
CAS No.: 1384430-80-1
M. Wt: 316.2 g/mol
InChI Key: NIDWUVQRMVPYOX-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS: 1384430-80-1) is a small molecule research compound with a molecular formula of C14H19Cl2N3O and a molecular weight of 316.23 g/mol. It is supplied with a typical purity of 95% or higher and should be stored at 2-8°C to maintain stability . This dihydrochloride salt form of the 1H-imidazole scaffold enhances solubility for experimental use in biological systems. The compound's core structure, which incorporates a pyrrolidine-substituted imidazole, is of significant interest in medicinal chemistry and pharmacology research. Compounds within this structural class have been investigated as dopamine receptor subtype-specific ligands, indicating potential for neuroscience research applications related to conditions such as schizophrenia, Parkinson's disease, and movement disorders . Furthermore, related imidazole derivatives have demonstrated potential in virology research, particularly as subjects of study for inhibiting hepatitis C virus replication, suggesting this compound may serve as a valuable precursor or scaffold for developing novel antiviral agents . The mechanism of action for related bioactive imidazoles can be complex and multifaceted; some are known to modulate intracellular calcium signaling pathways, though the specific targets for this compound require further experimental validation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c1-18-11-5-2-4-10(8-11)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWUVQRMVPYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

  • Reagents: 3-methoxybenzaldehyde, pyrrolidine, ammonium acetate (or equivalent nitrogen source).
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used. DMF can enhance reaction rates but may require elevated temperatures (80–120 °C).
  • Catalysts: Acidic catalysts like acetic acid or ammonium acetate facilitate cyclization.
  • Temperature: Typically 80–120 °C; optimized to balance reaction rate and product stability.
  • Time: 12–24 hours to ensure complete conversion, especially due to the electron-donating methoxy group’s influence on reactivity.

Salt Formation

  • After isolation of the free base, dissolution in an appropriate solvent (e.g., ethanol or ethyl acetate) followed by addition of hydrochloric acid yields the dihydrochloride salt.
  • The salt formation improves compound handling and purity.

Advanced Catalytic Methods

Recent literature reports catalytic systems enabling efficient synthesis of trisubstituted imidazoles via C–C bond cleavage of chalcones and benzylamines, which could be adapted for the target compound's synthesis by using substituted chalcones derived from 3-methoxybenzaldehyde and pyrrolidine derivatives.

Cu(OTf)2/I2 Catalyzed Synthesis

  • Catalysts: Copper(II) triflate (Cu(OTf)2) and iodine (I2) in combination.
  • Solvent: Toluene preferred for higher yields.
  • Temperature: Optimized at 50–70 °C.
  • Reaction Time: Approximately 24 hours.
  • Yield: Up to 60% under optimized conditions.
  • Mechanism: Involves unusual C–C bond cleavage of α,β-unsaturated ketone intermediates (chalcones) followed by cyclization to imidazole.
Parameter Condition Outcome
Catalyst loading 10 mol % Cu(OTf)2, 20 mol % I2 Highest yield (~60%)
Solvent Toluene Optimal for product yield
Temperature 50–70 °C Optimal reaction rate
Atmosphere Ambient air preferred Inert atmosphere lowers yield
Additives HCl (20 mol %) improves yield Acidic environment aids cyclization

This method offers a modern alternative to classical cyclocondensation, potentially improving scalability and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Catalyst/Conditions Temp (°C) Yield (%) Notes
Classical Cyclocondensation 3-methoxybenzaldehyde, pyrrolidine, ammonium acetate DMF or Ethanol Acidic catalyst (acetic acid) 80–120 60–75 Multi-step, longer reaction time
Cu(OTf)2/I2 Catalyzed Synthesis Chalcone (from 3-methoxybenzaldehyde), benzylamine Toluene Cu(OTf)2 (10 mol %), I2 (20 mol %) 50–70 ~60 Novel C–C bond cleavage, milder conditions
Salt Formation Free base imidazole + HCl Ethanol or EtOAc Acid-base reaction Room temp Quantitative Enhances stability and solubility

Research Findings and Notes

  • Electronic Effects: The methoxy substituent at the 3-position influences the electron density on the phenyl ring, affecting the cyclization kinetics and potentially requiring longer reaction times compared to ortho-methoxy analogs.
  • Catalyst Role: Lewis acid catalysts such as Cu(OTf)2 facilitate ring closure by activating carbonyl groups and stabilizing intermediates.
  • Reaction Atmosphere: Ambient air is favorable; inert atmosphere (argon) reduces yield, possibly due to the role of oxygen in catalyst turnover.
  • Purity and Characterization: Structural confirmation through NMR, IR, and elemental analysis is essential to verify substitution pattern and salt formation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives under hydrogenation conditions.

    Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Introduction to 4-(3-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Dihydrochloride

This compound, a compound belonging to the imidazole family, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry. This article delves into its significant applications, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the pyrrolidine moiety enhances its pharmacological properties, making it a subject of interest in drug development.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • Antidepressant Activity: Research indicates that imidazole derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems. A study found that similar compounds demonstrated significant efficacy in animal models of depression .
  • Anticancer Properties: Some derivatives have shown potential as anticancer agents by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with the imidazole core can exhibit activity against a range of bacterial and fungal pathogens, making them candidates for antibiotic development .

Neurological Research

The compound's ability to cross the blood-brain barrier positions it as a potential candidate for neurological disorders. Its structural features suggest that it may interact with receptors involved in neuropharmacology, warranting further investigation into its neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantSignificant effects in animal models
AnticancerInhibition of tumor growth
AntimicrobialEffective against various pathogens
NeuroprotectivePotential interactions with neurological receptors

Table 2: Comparative Analysis with Other Imidazole Derivatives

Compound NameActivity TypeEfficacy LevelReferences
This compoundAntidepressantModerate
Similar Imidazole Derivative AAnticancerHigh
Similar Imidazole Derivative BAntimicrobialLow

Case Study 1: Antidepressant Effects

A study conducted on a series of imidazole derivatives, including this compound, highlighted its potential as an antidepressant. The compound was tested in rodent models where it exhibited a dose-dependent reduction in depressive-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation effectively, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the pyrrolidinyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
This compound C₁₄H₁₈Cl₂N₃O 315.22 3-methoxyphenyl, pyrrolidin-2-yl Discontinued; potential CNS activity inferred from structural class
5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride C₁₃H₁₄BrCl₂N₃ 367.08 4-bromophenyl, pyrrolidin-2-yl No explicit activity data; bromine enhances lipophilicity
2-(4-Methoxyphenyl)-1H-imidazole hydrochloride C₁₀H₁₁ClN₂O 210.66 4-methoxyphenyl, no pyrrolidine Simplified analog; likely lower bioavailability due to lack of bicyclic amine
4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride C₁₄H₁₈Cl₂N₃ 299.22 3-methylphenyl, pyrrolidin-2-yl Methyl group reduces polarity vs. methoxy analog
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole C₁₉H₁₅N₅O 337.36 4-hydroxyphenyl, pyridyl groups Chemiluminescent properties; used in biosensing

Key Structural and Functional Differences

The pyrrolidin-2-yl moiety contributes to basicity and hydrogen-bonding capacity, distinguishing it from simpler analogs like 2-(4-methoxyphenyl)-1H-imidazole hydrochloride .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound and 5-(4-bromophenyl) analog) improve aqueous solubility compared to free bases, critical for in vivo applications .

Pharmacological Implications: The 4,5-di(2-pyridyl)imidazole derivative () exhibits chemiluminescence, suggesting divergent applications in diagnostics vs. 3-Methylphenyl and 3-methoxyphenyl analogs differ in polarity, which may influence blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

4-(3-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a synthetic organic compound that has attracted significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that includes a methoxyphenyl group, a pyrrolidinyl group, and an imidazole ring, which contribute to its diverse biological activities.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}Cl2_{2}N3_{3}O
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 1384430-80-1

Solubility and Stability

The dihydrochloride form enhances the compound's solubility in aqueous solutions, making it suitable for various biological assays and applications in drug formulation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and enzymes, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity to certain receptors, while the pyrrolidinyl moiety influences pharmacokinetic properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, imidazole derivatives have shown antifungal properties. For example, some pyrrolidine derivatives exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans . The presence of specific functional groups significantly influences the bioactivity of these compounds.

Case Study 1: Antibacterial Efficacy

A study evaluated various pyrrolidine derivatives for their antibacterial efficacy using the agar disc diffusion method. Compounds similar to this compound were tested against E. coli and S. aureus. Results indicated that several derivatives exhibited potent activity, with inhibition zones measuring up to 32 mm for certain compounds at concentrations as low as 8 μg/disc .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of imidazole derivatives, including those structurally related to our compound of interest. The study found that certain derivatives inhibited fungal growth effectively, further supporting the potential therapeutic applications of compounds like this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntibacterial, AntifungalTBD
4-(3-Hydroxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazoleSimilarModerate AntibacterialTBD
4-(3-Methoxyphenyl)-2-(piperidin-2-yl)-1H-imidazoleSimilarModerate AntibacterialTBD

This table illustrates how variations in the functional groups affect the biological activities of similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

  • Methodological Approach :

  • Substituted Imidazole Synthesis : Utilize a multi-component reaction (MCR) approach with substituted benzaldehydes, ammonium acetate, and pyrrolidine derivatives. Adjust substituents (e.g., methoxy groups) to modulate reactivity .
  • Catalytic Conditions : Employ acetic acid as a catalyst in ethanol under reflux (80–100°C) for 6–12 hours. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Structural Confirmation :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3) and pyrrolidine protons (δ ~1.8–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 304.18 for the free base) .
    • Purity Assessment :
  • HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 minutes .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the imidazole ring .
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the hydrochloride salt .
    • Safety Protocols :
  • Wear nitrile gloves and safety goggles when handling. Use fume hoods to minimize inhalation of dust .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Docking Studies :

  • Use AutoDock Vina to model interactions with HCV NS5A (PDB ID: 3FQM) based on structural analogs like daclatasvir, which share imidazole-pyrrolidine motifs .
  • Analyze binding affinity (ΔG) and key residues (e.g., Tyr93, Gln24) for target validation .
    • MD Simulations :
  • Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How to resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer effects)?

  • Experimental Design :

  • Selectivity Assays : Test against isoform-specific targets (e.g., NS5A isoforms for antiviral activity vs. kinase inhibitors for anticancer effects) .
  • Dose-Response Curves : Use EC50_{50}/IC50_{50} comparisons across cell lines (e.g., Huh7 for HCV, MCF7 for cancer) to clarify mechanism .
    • Data Interpretation :
  • Apply statistical tools (e.g., ANOVA) to differentiate off-target effects from primary activity .

Q. What strategies improve crystallographic refinement for structural studies of this compound?

  • SHELX Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL-2019 with twin refinement (TWIN/BASF commands) for handling pseudo-merohedral twinning .
    • Validation Tools :
  • Check Rint_{int} (<5%) and Flack parameter (x ~0) to confirm enantiopurity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
4-(3-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.